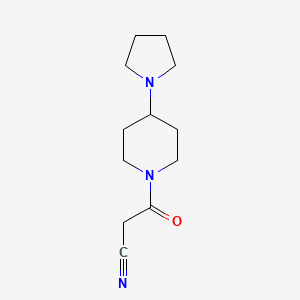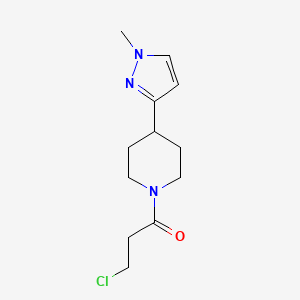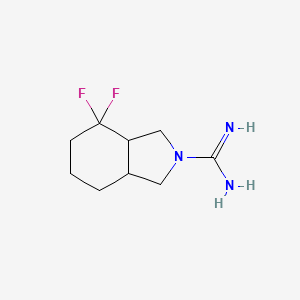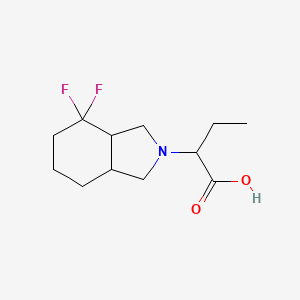
3-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indoline derivatives, which include “3-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one”, has been discussed in various studies . For instance, one method involves the reduction of corresponding indoles using sodium cyanoborohydride .Molecular Structure Analysis
The molecular structure of “3-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one” includes an indoline nucleus, which is a benzopyrrole, containing a benzenoid nucleus and has 10 π-electrons .Applications De Recherche Scientifique
Synthesis and Biological Activity
One study described the synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity, and molecular docking of three isatin derivatives. These derivatives exhibited activities against bacterial strains such as Eschericia coli, Proteus vulgaris, Shigella flexneri, Staphylococcus aureus, Micrococcus luteus, and the fungal strain Aspergillus niger. Molecular docking studies predicted the binding mode of the isatin compounds with the penicillin-binding protein enzyme, identifying interactions between the enzyme and the ligands under study (Bargavi et al., 2021).
Anticancer Efficacy
Another significant application involves novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones synthesized using the 'molecular hybridization approach'. These compounds were evaluated for their anticancer efficacy in vitro, particularly in ovarian cancer cell lines. Among these derivatives, one with a 6-Cl substitution in the 3-quinolinyl moiety showed selective and potent cytotoxic efficacy. The study underscores the potential of these compounds in cancer therapeutics, particularly for ovarian cancer (Karthikeyan et al., 2019).
Photochromic Properties
The photochromic properties of a spiropyran derivative, 1-chloro-3-(3′,3′-dimethyl-6-nitrospiro[chromene-2,2′-indolin]-1′-yl)propan-2-ol (CSP), were studied in detail. The research focused on the compound's photochromism and solvatochromism in various solvents, with findings relevant for applications in anti-counterfeiting coatings on flexible materials. The study highlighted the influence of solvent polarity on the absorbance of the ring-open form of CSP and investigated its fatigue resistance, demonstrating the potential of CSP in flexible substrates for food and medicine packaging (Zhang et al., 2016).
Orientations Futures
Indole derivatives, including “3-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .
Mécanisme D'action
Target of Action
Many indole derivatives, which are structurally similar to the compound , have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the compound.
Mode of Action
The interaction of indole derivatives with their targets often results in a change in the activity of the target, which can lead to various downstream effects. The specific mode of action would depend on the exact nature of the target and the way the compound interacts with it .
Biochemical Pathways
Indole derivatives have been found to affect a variety of biochemical pathways. For example, some have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by “3-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one” would depend on its specific targets and mode of action.
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, some compounds may be more stable and effective at certain pH levels or temperatures .
Propriétés
IUPAC Name |
3-chloro-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-5-3-12(16)14-6-4-10-2-1-9(8-15)7-11(10)14/h1-2,7,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNTWCOFFZWFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)CO)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(piperidin-3-yl)methanone](/img/structure/B1478775.png)
![5-(2-azidoethyl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1478776.png)






![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propanoic acid](/img/structure/B1478792.png)
![2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1478793.png)



